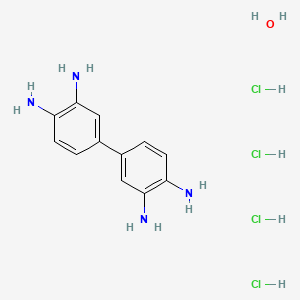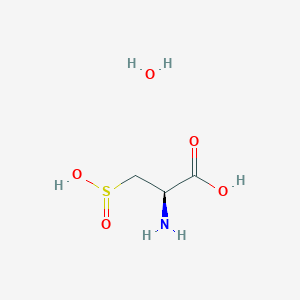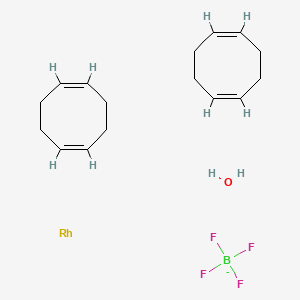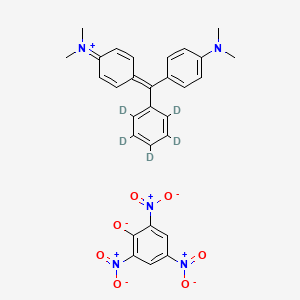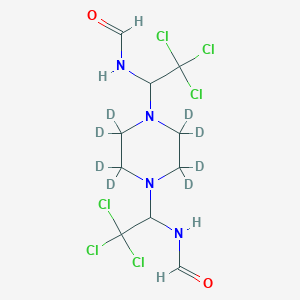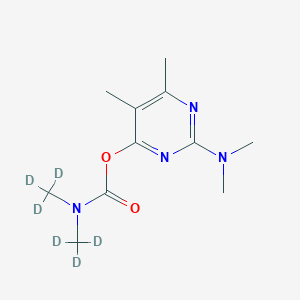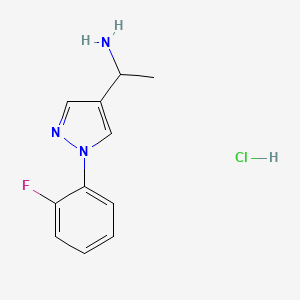
1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride, also known as 2-FPH, is a novel drug-like compound which has recently been studied for its potential therapeutic applications. 2-FPH is a derivative of the pyrazole class of compounds, which are known to possess a wide variety of pharmacological activities. The compound has been studied for its potential to act as an agonist at serotonin 5-HT2A receptors, as well as its ability to act as an antagonist at dopamine D2 receptors. It has also been studied for its ability to modulate the activity of various other neurotransmitter systems, including the GABAergic and glutamatergic systems.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Pyrazole compounds, including those structurally related to 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride, have been synthesized and characterized for their crystal structures. These structures are important for understanding the molecular interactions and properties of such compounds (Loh et al., 2013).
Structural Characterization and Analysis
- Detailed studies on the structural characterization of similar pyrazole derivatives have been conducted. This includes investigations on molecular structure, vibrational frequencies, and molecular docking studies, providing insights into potential applications in fields like nonlinear optics and as anti-neoplastic agents (Mary et al., 2015).
Antimicrobial and Antifungal Activities
- Substituted pyrazole derivatives, structurally akin to 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride, have shown promising results in antimicrobial and antifungal activities. Such findings suggest potential for developing new therapeutic agents (Pejchal et al., 2015).
Antipsychotic Potential
- Research has explored derivatives of pyrazole for their potential as novel antipsychotic agents. This includes studies on their pharmacological profiles and how they compare with existing antipsychotic drugs (Wise et al., 1987).
Metal Complex Formation and Decomposition Reactions
- Pyrazole-based compounds have been studied for their ability to form metal complexes and undergo ligand decomposition reactions. Such research is fundamental in understanding the chemical properties and potential applications in areas like catalysis (Cubanski et al., 2013).
Antibacterial, Antioxidant, and DNA Binding Activities
- Novel pyrazole derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and DNA binding activities, underscoring their potential in medicinal chemistry (Kitawat & Singh, 2014).
Potential as Fluorescent Chemosensors
- Certain pyrazoline derivatives have been identified as potential fluorescent chemosensors for metal ions like Fe3+, highlighting their applicability in analytical chemistry (Khan, 2020).
Potential FabH Inhibitors
- Pyrazole derivatives have been developed as inhibitors of FabH, an enzyme crucial in fatty acid biosynthesis. This suggests their potential use in developing new antibacterial agents (Lv et al., 2010).
Propriétés
IUPAC Name |
1-[1-(2-fluorophenyl)pyrazol-4-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c1-8(13)9-6-14-15(7-9)11-5-3-2-4-10(11)12;/h2-8H,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNXDOBZAROXCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

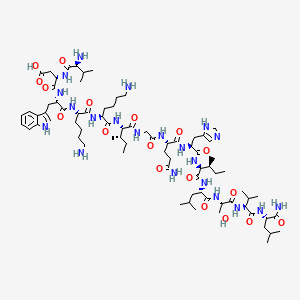
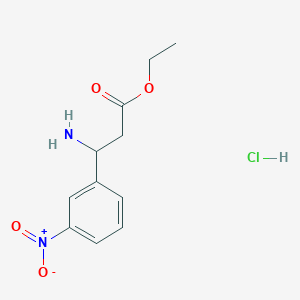
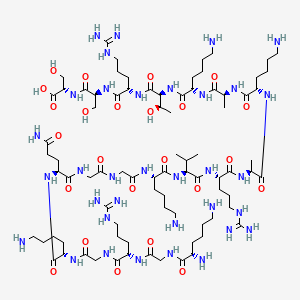
![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)
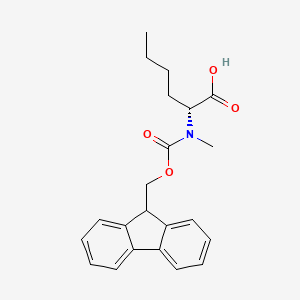
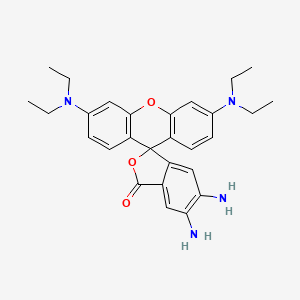
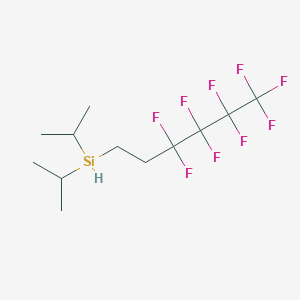
![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate](/img/structure/B1357174.png)
